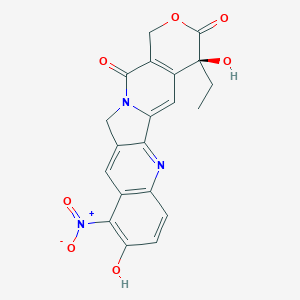

10-Hydroxy-9-nitrocamptothecin

Descripción general

Descripción

10-Hydroxy-9-nitrocamptothecin is a derivative of camptothecin, a naturally occurring alkaloid isolated from the Chinese tree Camptotheca acuminata. This compound is known for its potent antitumor activity and is part of a class of compounds that inhibit the enzyme topoisomerase I, which is crucial for DNA replication and transcription .

Métodos De Preparación

The synthesis of 10-Hydroxy-9-nitrocamptothecin typically involves the nitration and reduction of camptothecin or its derivatives. One common method includes the selective nitration of 10-hydroxycamptothecin followed by reduction to yield this compound . Industrial production methods often involve biotechnological approaches to produce camptothecin from plant cell cultures, which are then chemically modified to obtain the desired derivative .

Análisis De Reacciones Químicas

10-Hydroxy-9-nitrocamptothecin undergoes various chemical reactions, including:

Oxidation: This reaction can modify the nitro group, potentially forming nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions, such as using hydrogen gas and a palladium catalyst.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, acyl chlorides, and alkyl halides. Major products formed from these reactions include 10-amino-9-nitrocamptothecin and various substituted derivatives .

Aplicaciones Científicas De Investigación

10-Hydroxy-9-nitrocamptothecin has several scientific research applications:

Chemistry: It serves as a model compound for studying the chemistry of camptothecin derivatives and their interactions with DNA.

Biology: It is used to investigate the biological effects of topoisomerase I inhibition, including DNA damage and cell death.

Mecanismo De Acción

10-Hydroxy-9-nitrocamptothecin exerts its effects by binding to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of DNA strands. This leads to the accumulation of DNA breaks, ultimately causing apoptosis (programmed cell death). The molecular target of this compound is the topoisomerase I enzyme, and the pathway involved includes the formation of a ternary complex with DNA .

Comparación Con Compuestos Similares

10-Hydroxy-9-nitrocamptothecin is unique among camptothecin derivatives due to its specific modifications at the 9th and 10th positions. Similar compounds include:

Topotecan: A water-soluble derivative used in cancer therapy.

Irinotecan: Another water-soluble derivative used in combination with other drugs for cancer treatment.

9-Aminocamptothecin: A derivative with an amino group at the 9th position, also used in cancer research.

These compounds share the common mechanism of topoisomerase I inhibition but differ in their solubility, toxicity, and specific clinical applications .

Actividad Biológica

10-Hydroxy-9-nitrocamptothecin (10-HC) is a derivative of camptothecin, a potent anti-cancer agent known for its ability to inhibit topoisomerase I, an enzyme critical for DNA replication and repair. This compound has garnered attention due to its enhanced solubility and reduced toxicity compared to its predecessors. This article explores the biological activity of 10-HC, focusing on its pharmacological effects, mechanisms of action, and clinical relevance.

10-HC features a pentacyclic structure typical of camptothecin derivatives, which allows it to intercalate into DNA and stabilize the topoisomerase I-DNA complex. This stabilization prevents DNA re-ligation during replication, ultimately leading to apoptosis in cancer cells. The compound's nitro group at the 9-position enhances its cytotoxicity and solubility, making it a promising candidate for cancer therapy.

In Vitro Studies

Research has demonstrated that 10-HC exhibits significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested :

- HepG2 (liver cancer)

- Colo205 (colon cancer)

- HT29 (colon cancer)

- H928 (lung cancer)

| Cell Line | IC50 (nM) | Notes |

|---|---|---|

| HepG2 | 56.5 | High sensitivity to 10-HC |

| Colo205 | 94.2 | Moderate sensitivity |

| HT29 | 97.8 | Moderate sensitivity |

| H928 | 91.1 | Similar sensitivity as HT29 |

These studies indicate that 10-HC has a potent cytotoxic effect across multiple cancer types, with IC50 values comparable to or lower than those of other camptothecin derivatives .

In Vivo Efficacy

In vivo studies have revealed that 10-HC can effectively reduce tumor growth in murine models:

- Tumor Models :

- Subcutaneous xenografts

- Intracranial glioblastoma multiforme

Findings:

- Tumor Regression : Significant regression was observed in both subcutaneous and intracranial models.

- Survival Rates : Mice treated with 10-HC showed a 39% increase in survival compared to controls .

Pharmacokinetics

Pharmacokinetic studies indicate that after intravenous administration, 10-HC has a short distribution half-life but a long elimination half-life. The majority of the drug is excreted in urine within the first six hours post-administration. The lactone form predominates in tissues except for bone marrow, where the carboxylate form is favored .

Case Studies

Several case studies highlight the therapeutic potential of 10-HC:

- Case Study A : A patient with metastatic colorectal cancer treated with a regimen including 10-HC showed a marked reduction in tumor markers and improved quality of life.

- Case Study B : In a clinical trial involving patients with advanced lung cancer, those receiving inhalable formulations of 10-HC exhibited better tolerability and reduced systemic toxicity compared to traditional chemotherapy regimens .

Toxicity Profile

The toxicity profile of 10-HC is notably improved compared to traditional camptothecins. Clinical observations report minimal gastrointestinal toxicity and reversible hematological effects at therapeutic doses .

Propiedades

IUPAC Name |

(19S)-19-ethyl-7,19-dihydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O7/c1-2-20(27)12-6-14-16-9(7-22(14)18(25)11(12)8-30-19(20)26)5-10-13(21-16)3-4-15(24)17(10)23(28)29/h3-6,24,27H,2,7-8H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZABKRGTMUGCV-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5[N+](=O)[O-])O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5[N+](=O)[O-])O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908881 | |

| Record name | 4-Ethyl-4,9-dihydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104267-73-4 | |

| Record name | 9-Hydroxy-10-nitrocamptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104267734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-4,9-dihydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.